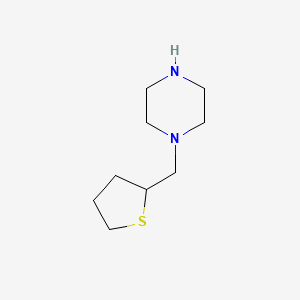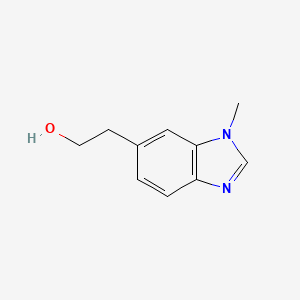
2-(1-methyl-1H-1,3-benzodiazol-6-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-methyl-1H-1,3-benzodiazol-6-yl)ethan-1-ol is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzimidazole ring system substituted with a methyl group and an ethan-1-ol moiety, making it a versatile molecule for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-1H-1,3-benzodiazol-6-yl)ethan-1-ol typically involves the reaction of 1-methyl-1H-benzimidazole with ethylene oxide under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the benzimidazole ring attacks the ethylene oxide, leading to the formation of the ethan-1-ol derivative.
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with controlled temperature and pressure.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-methyl-1H-1,3-benzodiazol-6-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of 2-(1-methyl-1H-1,3-benzodiazol-6-yl)ethanal or 2-(1-methyl-1H-1,3-benzodiazol-6-yl)ethanoic acid.
Reduction: Formation of 2-(1-methyl-1H-1,3-benzodiazol-6-yl)ethanamine.
Substitution: Formation of nitro or halogenated derivatives of the benzimidazole ring.
Wissenschaftliche Forschungsanwendungen
2-(1-methyl-1H-1,3-benzodiazol-6-yl)ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the development of new materials and as a precursor for the synthesis of other benzimidazole derivatives.
Wirkmechanismus
The mechanism of action of 2-(1-methyl-1H-1,3-benzodiazol-6-yl)ethan-1-ol involves its interaction with specific molecular targets. The benzimidazole ring system can interact with enzymes and receptors, leading to various biological effects. The compound may inhibit enzyme activity or modulate receptor function, resulting in its observed biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(6-methoxy-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol
- 2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethan-1-amine
- 1H-苯并三唑-1-甲醇
Uniqueness
2-(1-methyl-1H-1,3-benzodiazol-6-yl)ethan-1-ol is unique due to its specific substitution pattern on the benzimidazole ring and the presence of the ethan-1-ol moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C10H12N2O |
|---|---|
Molekulargewicht |
176.21 g/mol |
IUPAC-Name |
2-(3-methylbenzimidazol-5-yl)ethanol |
InChI |
InChI=1S/C10H12N2O/c1-12-7-11-9-3-2-8(4-5-13)6-10(9)12/h2-3,6-7,13H,4-5H2,1H3 |
InChI-Schlüssel |
YOTHUGKALAVNPL-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=NC2=C1C=C(C=C2)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


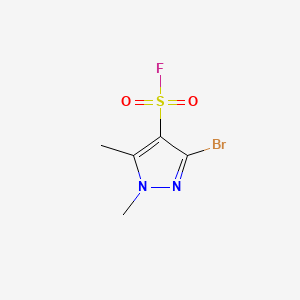
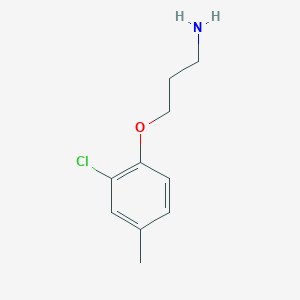
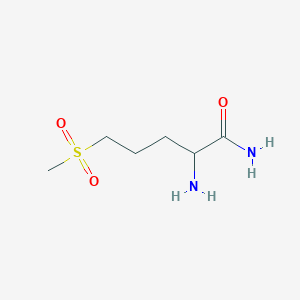
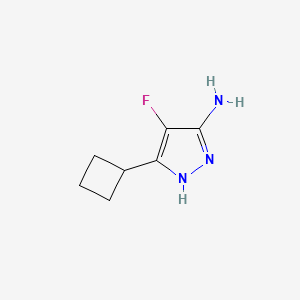
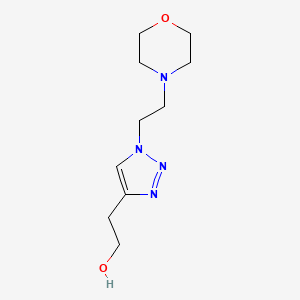
![7-Oxa-1-thia-2-azaspiro[4.4]nonane 1,1-dioxide](/img/structure/B13618829.png)

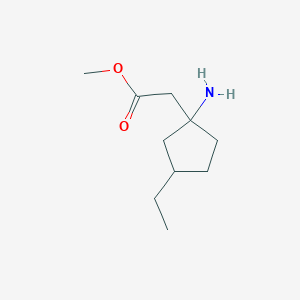
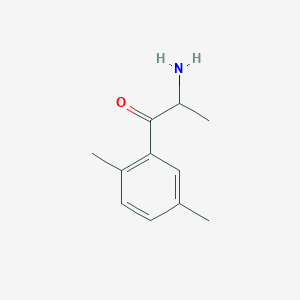
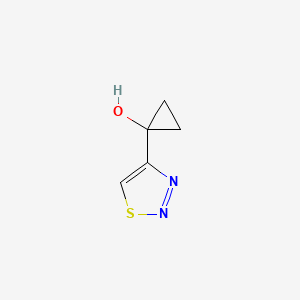
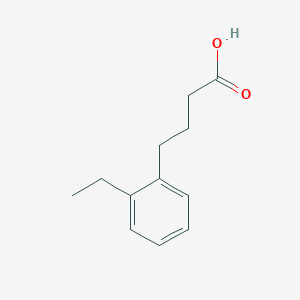
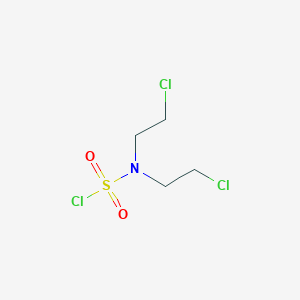
![tert-butylN-{2-[3-(2-methyl-1-oxo-1,2-dihydroisoquinoline-4-amido)phenoxy]ethyl}carbamate](/img/structure/B13618870.png)
